N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an allyl group, a dihydropyrimidinone ring, and a thioacetamide moiety
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, many pyrimidine derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s interaction with its targets can lead to changes in the function of these targets. For example, some pyrimidine derivatives are known to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it can affect the overall functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical properties. For instance, the compound’s solubility can affect its absorption and distribution in the body. Its metabolic stability can affect how long it stays in the body, and its chemical structure can influence how it’s excreted .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits a key enzyme in a metabolic pathway, it can lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds are more stable and effective at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the dihydropyrimidinone intermediate with an appropriate thioacetamide reagent.
Allylation: The final step involves the allylation of the thioacetamide intermediate using an allyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide moiety to an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Allyl halides, potassium carbonate, and dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
- N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide
Uniqueness
N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the allyl group allows for versatile chemical modifications, while the dihydropyrimidinone ring and thioacetamide moiety provide opportunities for interactions with biological targets.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h3,6H,1,4-5,7H2,2H3,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXILNKXJIRWEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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